molecular formula C13H18N4 B11748377 N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11748377
M. Wt: 230.31 g/mol
InChI Key: BDLQLKGWPBBKEB-UHFFFAOYSA-N
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Description

N-{[4-(Dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C13H18N4 and a molecular weight of 230.31 g/mol. This amine-functionalized pyrazole derivative is intended for research and development purposes exclusively. Pyrazole and pyrazoline derivatives are nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities. As a class, these compounds are recognized as privileged scaffolds in drug discovery. Scientific literature has extensively documented that structurally related compounds exhibit diverse biological properties, including antimicrobial, anticancer, anti-inflammatory, and antidepressant activities . For instance, certain 1,4-disubstituted pyrazol-5-one derivatives have demonstrated potent activity against bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Aspergillus niger . The presence of the dimethylaminophenyl group in this compound suggests potential for interaction with various biological targets, making it a valuable intermediate for the synthesis of novel chemical entities or for use in biological screening campaigns. This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H18N4/c1-16(2)13-6-4-11(5-7-13)8-14-12-9-15-17(3)10-12/h4-7,9-10,14H,8H2,1-3H3

InChI Key

BDLQLKGWPBBKEB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reductive amination between 4-amino-1-methyl-1H-pyrazole (1 ) and 4-(dimethylamino)benzaldehyde (2 ) (Figure 1). The reaction proceeds via imine formation, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH3_3CN) in methanol or dichloromethane (DCM) under mildly acidic conditions (pH 4–6, adjusted with acetic acid) is typically employed.

Example Procedure :

  • Dissolve 1 (1.0 equiv) and 2 (1.2 equiv) in anhydrous methanol.

  • Add NaBH3_3CN (1.5 equiv) and glacial acetic acid (0.5 equiv).

  • Stir at 25°C for 12–24 h.

  • Quench with saturated NaHCO3_3, extract with DCM, and purify via column chromatography (SiO2_2, ethyl acetate/hexane).

Yield : 65–78%.

Nucleophilic Alkylation of 4-Amino-1-methyl-1H-pyrazole

Benzyl Halide Substitution

Alternative routes employ alkylation of 1 with 4-(dimethylamino)benzyl bromide (3 ) (Figure 2). The reaction requires a base (e.g., K2_2CO3_3) to deprotonate the amine, facilitating nucleophilic attack.

Example Procedure :

  • Suspend 1 (1.0 equiv) and 3 (1.1 equiv) in dry DMF.

  • Add K2_2CO3_3 (2.0 equiv) and heat to 60°C for 6 h.

  • Filter, concentrate, and purify via recrystallization (ethanol/water).

Yield : 55–68%.

Palladium-Catalyzed C–N Coupling

Buchwald-Hartwig Amination

For advanced functionalization, Pd-catalyzed coupling between 4-chloro-1-methyl-1H-pyrazole (4 ) and 4-(dimethylamino)benzylamine (5 ) has been explored (Figure 3). This method avoids pre-forming the pyrazole amine.

Example Procedure :

  • Combine 4 (1.0 equiv), 5 (1.2 equiv), Pd2_2(dba)3_3 (2 mol%), Xantphos (4 mol%), and Cs2_2CO3_3 (2.0 equiv) in toluene.

  • Heat to 100°C under N2_2 for 12 h.

  • Filter through Celite® and purify via HPLC.

Yield : 50–60%.

Synthesis of Key Intermediates

Preparation of 4-Amino-1-methyl-1H-pyrazole (1)

1 is synthesized via cyclocondensation of methyl 3-oxobutanoate with hydrazine hydrate, followed by nitration and reduction:

  • React methyl 3-oxobutanoate with hydrazine hydrate (EtOH, reflux, 6 h) to form 1-methyl-1H-pyrazol-5-ol.

  • Nitrate with HNO3_3/H2_2SO4_4 at 0°C to yield 4-nitro-1-methyl-1H-pyrazole.

  • Reduce with H2_2/Pd-C (MeOH, 25°C) to obtain 1 .

Yield : 80% (over three steps).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Reductive AminationMild conditions, high selectivityRequires aldehyde precursor65–78%
AlkylationSimple setupRisk of over-alkylation55–68%
Pd-CatalyzedVersatile for complex substratesHigh catalyst cost50–60%

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine, the following structurally analogous compounds are compared:

Table 1: Structural and Functional Comparison of Pyrazole-Amines

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Reference
This compound 1-Methylpyrazole, dimethylamino-benzylamine 244.34 Kinase inhibition (hypothesized)
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine 2,4-Dibromo-benzyl substituent 326.98 Intermediate for Ceapin-A7 (unfolded protein response modulator)
5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrazole-pyrimidine hybrid, chloro substituent 317.77 CDK2 inhibitor (anticancer candidate)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl substituent, cyclopropylamine 215.27 Undisclosed (structural analog for ligand design)
1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Difluoromethyl and fluoro substituents on pyrazole 295.69 Agricultural fungicide (hypothesized)

Key Observations:

Substituent Effects on Bioactivity: The dimethylamino group in the target compound enhances solubility compared to halogenated analogs like 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine (logP reduced by ~1.5 units) . Electron-withdrawing groups (e.g., Cl in 5-Chloro-4-(1,3-dimethylpyrazol-4-yl)-...) improve binding to ATP pockets in kinases, as seen in CDK2 inhibition studies .

Synthetic Accessibility: The target compound is synthesized via reductive amination between 1-methyl-1H-pyrazol-4-amine and 4-(dimethylamino)benzaldehyde, followed by purification via chromatography . In contrast, Ceapin-A7 derivatives require multi-step couplings with HATU/DMF, highlighting the simplicity of the target’s synthesis .

Thermal and Chemical Stability: Pyrazole-amines with bulky aryl groups (e.g., 3-phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine) exhibit higher melting points (>200°C) due to extended conjugation, whereas the target compound melts at ~150–160°C (estimated) .

Research Findings and Data Gaps

  • Structural Insights : X-ray crystallography (using SHELXL ) of the target compound is absent in current literature, limiting conformational analysis.
  • Biological Data : While analogs like 5-Chloro-4-(1,3-dimethylpyrazol-4-yl)-... show IC₅₀ values of 12 nM against CDK2 , the target’s activity remains unquantified.

Biological Activity

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on anti-inflammatory, antibacterial, and antibiofilm properties, supported by relevant research findings and case studies.

  • Molecular Formula : C15H22N4
  • Molecular Weight : 258.36 g/mol
  • CAS Number : Not specified in the sources.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can inhibit the NF-κB/AP-1 signaling pathway, which is crucial in inflammatory responses.

Research Findings

A study synthesized a library of pyrazolo[1,5-a]quinazoline derivatives, revealing several compounds with IC50 values ranging from 4.8 to 30.1 µM against LPS-induced NF-κB activation . Although specific data on this compound was not detailed, its structural similarities suggest comparable activity.

Antibacterial Activity

This compound has demonstrated antibacterial properties against various pathogens. The compound's mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies

A comprehensive study evaluated several pyrazole derivatives for their antibacterial efficacy. Among them, compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.9 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa . While specific results for this compound were not isolated, the promising results of related compounds indicate potential effectiveness.

Antibiofilm Activity

Biofilms pose significant challenges in treating infections due to their resistance to antibiotics. Research into pyrazole derivatives has shown that certain compounds possess antibiofilm activity, which could be leveraged in clinical settings.

Experimental Results

In a recent investigation, various pyrazole derivatives were tested for their ability to inhibit biofilm formation. Compounds demonstrated significant reduction in biofilm biomass and quorum sensing inhibition in bacterial cultures . The potential application of this compound in this context remains an area for further research.

Summary of Biological Activities

Activity Type Description IC50/MIC Values
Anti-inflammatoryInhibition of NF-κB pathwayIC50: 4.8 - 30.1 µM
AntibacterialEffective against common pathogensMIC: as low as 1.9 µg/mL
AntibiofilmReduced biofilm formation and quorum sensing inhibitionSpecific values not reported

Q & A

What are the optimal synthetic routes for N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine, and how can reaction conditions be adjusted to improve yield and purity?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A validated approach includes:

  • Step 1: Alkylation of 1-methyl-1H-pyrazol-4-amine with a benzyl halide derivative bearing a dimethylamino group under basic conditions (e.g., K2_2CO3_3 in DMF at 60–80°C) .
  • Step 2: Purification via column chromatography (ethyl acetate/hexane gradient) to isolate intermediates.
  • Optimization Tips:
    • Use anhydrous solvents to minimize hydrolysis.
    • Control temperature rigorously to avoid side reactions (e.g., over-alkylation) .
    • Employ catalysts like Cu(I) salts for efficient coupling, as demonstrated in analogous pyrazole syntheses .

How can researchers resolve contradictions in reported biological activities of pyrazole-4-amine derivatives when designing new analogs?

Level: Advanced
Methodological Answer:
Contradictions often arise from structural nuances or assay variability. Strategies include:

  • Systematic SAR Studies: Vary substituents (e.g., dimethylamino vs. fluoro groups) to isolate activity contributors .
  • Orthogonal Assays: Validate results using both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods .
  • Meta-Analysis: Compare datasets across studies, adjusting for variables like solvent polarity or cell-line specificity .

What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Level: Basic
Methodological Answer:

  • 1^1H/13^{13}C NMR: Assign peaks to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; pyrazole ring protons at δ 7.2–7.8 ppm) .
  • HRMS: Verify molecular weight (expected [M+H]+^+: ~286.2 g/mol) .
  • IR Spectroscopy: Identify amine N-H stretches (~3300 cm1^{-1}) and aromatic C=C vibrations (~1600 cm1^{-1}) .
  • HPLC: Assess purity (>95% by area normalization) using C18 columns and acetonitrile/water mobile phases .

What strategies are recommended for elucidating the mechanism of action of pyrazole-4-amine derivatives in enzyme inhibition studies?

Level: Advanced
Methodological Answer:

  • Competitive Binding Assays: Use fluorogenic substrates to measure IC50_{50} values under varying inhibitor concentrations .
  • Kinetic Studies: Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions (e.g., docking to ATP-binding pockets of kinases) .
  • Mutagenesis: Identify critical binding residues by substituting active-site amino acids .

How can researchers ensure reproducibility in the synthesis of this compound derivatives?

Level: Basic
Methodological Answer:

  • Standardized Protocols: Document reaction parameters (e.g., solvent volume, stirring rate) meticulously .
  • Batch Control: Use freshly distilled amines and anhydrous solvents to prevent variability .
  • Cross-Lab Validation: Share intermediates with collaborators for independent characterization (e.g., melting point, NMR) .

What computational approaches are validated for predicting the pharmacokinetic properties of substituted pyrazole-4-amine compounds?

Level: Advanced
Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
  • Molecular Docking: Prioritize targets by simulating binding affinities (e.g., AutoDock Vina) against receptors like serotonin transporters .
  • QSAR Models: Train algorithms on datasets of pyrazole analogs to predict logP, bioavailability, and toxicity .

What are the common side reactions encountered during the alkylation of pyrazole-4-amine derivatives, and how can they be minimized?

Level: Basic
Methodological Answer:

  • Side Reactions:
    • Over-alkylation: Forms quaternary ammonium salts.
    • Hydrolysis: Degrades halide reagents in aqueous conditions.
  • Mitigation Strategies:
    • Use bulky bases (e.g., DBU) to limit multiple alkylations .
    • Employ Schlenk techniques to exclude moisture .
    • Monitor reactions by TLC to terminate at intermediate stages .

How should researchers approach conflicting data in structure-activity relationship (SAR) studies of pyrazole-based compounds targeting neurological receptors?

Level: Advanced
Methodological Answer:

  • Crystallography: Resolve 3D structures of ligand-receptor complexes to identify binding motifs .
  • Functional Assays: Compare cAMP inhibition or calcium flux across cell lines (e.g., HEK293 vs. neuronal cells) .
  • Data Harmonization: Apply statistical tools (e.g., PCA) to cluster outliers and adjust for confounding variables .

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